10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
The compound 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic molecule that belongs to the class of benzo[c]furo[3,2-g]chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of 3-fluoro-4-methoxybenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate. This intermediate can then undergo cyclization and further functionalization to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
The compound 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying interactions with various biological targets. It can be used in assays to screen for potential therapeutic effects or to understand its mechanism of action at the molecular level.
Medicine
The compound’s potential medicinal properties make it a subject of interest in drug discovery and development. It could be investigated for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
In industry, the compound’s unique properties could be harnessed for the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
- 3-(3-fluoro-4-methoxyphenyl)-5-phenyl-7-furo3,2-gbenzopyranone
Uniqueness
Compared to similar compounds, 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one stands out due to its specific substitution pattern and structural features
Properties
Molecular Formula |
C28H21FO4 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C28H21FO4/c1-31-23-12-11-17(13-22(23)29)26-21-14-20-18-9-5-6-10-19(18)28(30)33-24(20)15-25(21)32-27(26)16-7-3-2-4-8-16/h2-4,7-8,11-15H,5-6,9-10H2,1H3 |
InChI Key |
YSBUXCGYAZJGKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=C2C=C4C5=C(CCCC5)C(=O)OC4=C3)C6=CC=CC=C6)F |
Origin of Product |
United States |
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